molecular formula C17H16 B1588894 1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene CAS No. 22692-80-4

1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene

Cat. No.: B1588894
CAS No.: 22692-80-4
M. Wt: 220.31 g/mol
InChI Key: LFNSILZUJYWPJS-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene is a useful research compound. Its molecular formula is C17H16 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Selective Adsorption for Gas Separation

Research has demonstrated the effectiveness of novel materials in the selective adsorption of acetylene over ethylene, which is a critical process in the petrochemical industry. For instance, a crystalline polyimide porous organic framework (PAF-110) exhibited impressive thermal stability and showed selective adsorption of acetylene over ethylene due to stronger electrostatic interactions within the material (Jiang et al., 2018). Similarly, enantiopure metal-organic frameworks have been developed for highly selective separation of these gases, highlighting the potential of microporous materials in adsorption-based separation processes (Xiang et al., 2011).

Catalysis and Polymerization

The interaction and decomposition of acetylene and ethylene on metal surfaces have been studied to understand the catalytic processes involved in chemical reactions. Research using synchrotron x-ray photoelectron spectroscopy revealed the dehydrogenation pathways of these gases on Ni(100), providing insights into surface chemistry and potential catalytic applications (Neubauer et al., 2003). Additionally, the synthesis and polymerization of acetylene derivatives have been explored for creating polymers with unique properties, such as liquid crystallinity and light emission, further extending the application of these compounds in materials science (Cheuk et al., 2003).

Gas Permeability and Separation Efficiency

The design of porous materials for gas separation also focuses on enhancing the efficiency and selectivity of the process. A study on a copper-based metal-organic framework with hexafluorosilicate linkers demonstrated its ability to separate acetylene from ethylene effectively, showcasing the importance of specific binding sites and host-guest interactions in achieving high adsorption capacity and selectivity (Cui et al., 2016).

Environmental and Microbial Interactions

Interestingly, the environmental roles and microbial interactions with acetylene have been explored, revealing that certain microorganisms can degrade acetylene, using it as a carbon and energy source. This introduces the concept of "acetylenotrophy," suggesting a hidden but ubiquitous microbial metabolism that could have implications for biotechnological applications and environmental cycling of hydrocarbons (Akob et al., 2018).

Properties

IUPAC Name

1-ethyl-4-[2-(4-methylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-3-15-8-10-17(11-9-15)13-12-16-6-4-14(2)5-7-16/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNSILZUJYWPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465094
Record name 1-Ethyl-4-[(4-methylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22692-80-4
Record name 1-Ethyl-4-[(4-methylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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